molecular formula C16H20N4O2 B4172113 N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B4172113
M. Wt: 300.36 g/mol
InChI Key: NAMDYRXJIFHJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, commonly known as EIPA, is a selective inhibitor of Na+/H+ exchanger isoform 1 (NHE1). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

EIPA selectively inhibits N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. This compound is overexpressed in many cancer cells, where it contributes to tumor growth and metastasis by promoting cell migration and invasion. By inhibiting this compound, EIPA reduces intracellular pH and impairs the ability of cancer cells to migrate and invade. EIPA also protects the heart from ischemia-reperfusion injury by reducing intracellular Na+ overload and preventing the activation of apoptotic pathways.
Biochemical and Physiological Effects
EIPA has been shown to reduce intracellular pH and to inhibit cell migration and invasion in cancer cells. It also protects the heart from ischemia-reperfusion injury by reducing intracellular Na+ overload and preventing the activation of apoptotic pathways. In addition, EIPA has been shown to improve cardiac function in animal models of heart failure and to have potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The main advantage of EIPA is its selectivity for N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which makes it a valuable tool for studying the role of this compound in various diseases. However, EIPA has some limitations, including its relatively low potency and its potential off-target effects on other NHE isoforms. In addition, EIPA has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on EIPA. One area of interest is the development of more potent and selective N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide inhibitors based on the structure of EIPA. Another area of interest is the investigation of the potential therapeutic applications of EIPA in other diseases, such as diabetes and inflammatory disorders. Finally, the potential synergistic effects of EIPA with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy.

Scientific Research Applications

EIPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit tumor growth and metastasis by blocking the activity of N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which is overexpressed in many cancer cells. EIPA has also been shown to protect the heart from ischemia-reperfusion injury and to improve cardiac function in animal models of heart failure. In addition, EIPA has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-13-6-3-4-7-14(13)19-16(22)15(21)18-8-5-10-20-11-9-17-12-20/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMDYRXJIFHJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

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